molecular formula C7H4ClNS B1591031 5-Chlorobenzo[d]thiazole CAS No. 2786-51-8

5-Chlorobenzo[d]thiazole

Cat. No.: B1591031
CAS No.: 2786-51-8
M. Wt: 169.63 g/mol
InChI Key: YTSFYTDPSSFCLU-UHFFFAOYSA-N
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Description

5-Chlorobenzo[d]thiazole is a heterocyclic aromatic compound that contains both sulfur and nitrogen atoms within its structure. It is a derivative of benzothiazole, where a chlorine atom is substituted at the fifth position of the benzene ring. This compound is known for its diverse applications in various fields, including medicinal chemistry, material science, and industrial chemistry .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Chlorobenzo[d]thiazole can be synthesized through several methods. One common synthetic route involves the reaction of 2-aminobenzenethiol with chloroform in the presence of a base such as sodium hydroxide. The reaction proceeds via cyclization to form the benzothiazole ring, followed by chlorination at the fifth position .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of more efficient and scalable methods. One such method includes the use of 4-chloro-2-aminobenzenethiol as a starting material, which undergoes cyclization in the presence of a catalyst such as sodium sulfite. This method provides higher yields and is more suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 5-Chlorobenzo[d]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products include various substituted benzothiazoles.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include dihydrobenzothiazoles.

Scientific Research Applications

Medicinal Chemistry

5-Chlorobenzo[d]thiazole and its derivatives are notable for their biological activities, which include:

  • Antitumor Activity : Research has shown that derivatives inhibit cancer cell proliferation and modulate inflammatory responses. For instance, a study identified a derivative (compound B7) that significantly reduced the proliferation of human epidermoid carcinoma cells (A431) and non-small cell lung cancer cells (A549) while decreasing inflammatory cytokines IL-6 and TNF-α levels .
  • Antimicrobial Properties : Compounds containing the benzothiazole moiety demonstrate antimicrobial and antifungal activities. Their ability to inhibit quorum sensing suggests potential as non-antibiotic treatments for bacterial infections.
  • Enzyme Inhibition : this compound has shown inhibitory effects against enzymes such as tyrosinase, which is involved in melanin production. This property indicates potential applications in cosmetics for skin lightening treatments.

Table 1: Biological Activities of this compound Derivatives

Activity TypeExample CompoundTarget/Effect
AntitumorCompound B7Inhibits A431, A549 cell proliferation
AntimicrobialVariousInhibits bacterial quorum sensing
Enzyme InhibitionBenzothiazoleInhibits tyrosinase for skin treatments

Material Science

In materials science, this compound derivatives are explored for their use in:

  • Organic Electronics : They serve as building blocks in the synthesis of semiconductors used in plastic electronics and organic photovoltaics. Their unique chemical properties enhance the performance of these materials.
  • Polymers and Dyes : The compound's derivatives are investigated for applications in dyes due to their vibrant colors and stability under various conditions.

Microbiology

The application of this compound in microbiology focuses on its ability to inhibit bacterial communication systems (quorum sensing), which can lead to new strategies for treating bacterial infections without relying on traditional antibiotics. This approach is particularly relevant given the rise of antibiotic resistance.

Case Study 1: Antitumor Activity

A recent study synthesized 25 novel benzothiazole compounds, including derivatives of this compound. These compounds were evaluated for their anticancer properties using various assays (MTT, ELISA, flow cytometry). The most promising candidate demonstrated significant inhibition of cancer cell growth and modulation of inflammatory pathways, suggesting dual-action therapeutic potential against cancer .

Case Study 2: Antimicrobial Properties

Research on the antimicrobial effects of benzothiazole derivatives highlighted their ability to disrupt quorum sensing in bacteria. This study demonstrated that certain derivatives could effectively reduce biofilm formation in pathogenic strains, indicating a potential alternative treatment strategy against resistant bacterial infections.

Comparison with Similar Compounds

Uniqueness of 5-Chlorobenzo[d]thiazole: The presence of the chlorine atom at the fifth position enhances the compound’s reactivity and allows for unique substitution reactions that are not possible with other benzothiazole derivatives. This makes this compound a valuable compound in synthetic chemistry and drug development .

Biological Activity

5-Chlorobenzo[d]thiazole is a compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its role as an anticancer agent, antimicrobial activity, and its potential in inhibiting specific enzymes.

Chemical Structure and Properties

This compound is a heterocyclic compound characterized by a thiazole ring fused to a benzene ring with a chlorine substituent at the fifth position. This unique structure contributes to its biological activity, as modifications on the thiazole and benzene rings can significantly influence its pharmacological properties.

1. Anticancer Activity

Several studies have highlighted the anticancer potential of this compound derivatives. For instance, compounds derived from this compound have shown promising results against various cancer cell lines.

  • Case Study : A study evaluated the cytotoxic effects of this compound derivatives against human glioblastoma (U251) and melanoma (WM793) cells. The results indicated that certain derivatives exhibited IC50 values in the range of 1030μM10-30\,\mu M, demonstrating significant anticancer activity compared to standard treatments .
CompoundCell LineIC50 (µM)
Compound AU25115
Compound BWM79325

2. Antimicrobial Activity

The antimicrobial properties of this compound have also been extensively studied. Its derivatives have shown effectiveness against various bacterial and fungal strains.

  • Research Findings : A recent investigation reported that certain thiazole derivatives exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 1.0μM1.0\,\mu M to 61.2μM61.2\,\mu M .
MicroorganismMIC (µM)
Staphylococcus aureus1.0
Escherichia coli3.5

3. Enzyme Inhibition

This compound has been identified as a potent inhibitor of tyrosinase, an enzyme involved in melanin production.

  • Mechanism of Action : Kinetic studies revealed that derivatives such as MHY884 and MHY966 act as competitive inhibitors of tyrosinase, significantly reducing melanin levels in treated B16 cells . This property makes it a candidate for cosmetic applications aimed at skin lightening.

Structure-Activity Relationship (SAR)

The biological efficacy of this compound is heavily influenced by structural modifications. The presence of electron-withdrawing groups, such as chlorine or nitro groups, enhances its activity against various targets.

  • A systematic SAR analysis has shown that para-substituted phenyl groups on the thiazole ring increase anticancer activity, while specific substitutions can enhance antimicrobial properties .

Properties

IUPAC Name

5-chloro-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNS/c8-5-1-2-7-6(3-5)9-4-10-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTSFYTDPSSFCLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)N=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60559706
Record name 5-Chloro-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60559706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2786-51-8
Record name 5-Chloro-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60559706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Following the same procedure as in step 2 of Example 337 using 5-chloro-1,3-benzothiazole-2-thiol (1.0 g, 4.96 mmol, 1.00 equiv) and iron powder (2.8 g, 10.00 equiv) in acetic acid (15.0 mL). The crude product was purified through a silica gel column with ethyl acetate/petroleum ether (1:50-1:10) to afford the title compound as a white solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step Two
Name
Quantity
2.8 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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